molecular formula C14H21NO B1394714 3-{[4-(Tert-butyl)benzyl]oxy}azetidine CAS No. 1121625-13-5

3-{[4-(Tert-butyl)benzyl]oxy}azetidine

Cat. No.: B1394714
CAS No.: 1121625-13-5
M. Wt: 219.32 g/mol
InChI Key: ZGSBOOPOQUVWBV-UHFFFAOYSA-N
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Description

3-{[4-(Tert-butyl)benzyl]oxy}azetidine is an organic compound with the molecular formula C14H21NO It contains a four-membered azetidine ring, which is a saturated nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Tert-butyl)benzyl]oxy}azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate . These reactions typically require specific conditions such as microwave irradiation or the use of solid supports like alumina .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general principles of organic synthesis, such as optimizing reaction conditions for scalability and yield, would apply. This includes the use of efficient catalysts, solvent systems, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Tert-butyl)benzyl]oxy}azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[4-(Tert-butyl)benzyl]oxy}azetidine involves its interaction with specific molecular targets. The azetidine ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler structure without the benzyl ether and tert-butyl groups.

    4-tert-Butylbenzoic acid: Contains the tert-butyl group but lacks the azetidine ring.

    Benzyl ethers: Similar ether linkage but different substituents.

Uniqueness

3-{[4-(Tert-butyl)benzyl]oxy}azetidine is unique due to its combination of a four-membered azetidine ring with a benzyl ether moiety and a tert-butyl group

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,3)12-6-4-11(5-7-12)10-16-13-8-15-9-13/h4-7,13,15H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSBOOPOQUVWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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